![molecular formula C23H20N4O3S B11049937 4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11049937.png)
4-(methoxymethyl)-2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
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Overview
Description
2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
2-[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]-5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE is unique due to its combination of heterocyclic structures, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H20N4O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H20N4O3S/c1-14-11-16(13-28-2)18-19(27-9-4-5-10-27)20(31-23(18)24-14)22-26-25-21(30-22)15-7-6-8-17(12-15)29-3/h4-12H,13H2,1-3H3 |
InChI Key |
OGQGKGPVVPUGBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NN=C(O3)C4=CC(=CC=C4)OC)N5C=CC=C5)COC |
Origin of Product |
United States |
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